Magnesium malate
Overview
Description
Magnesium malate is a compound formed by combining magnesium with malic acid. It is represented by the chemical formula C₄H₄MgO₅ and has a molecular weight of 156.376 g/mol . This compound is often used as a dietary supplement due to its high bioavailability, meaning it is easily absorbed by the body . This compound is known for its potential health benefits, including improving mood, reducing chronic pain, and enhancing energy levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium malate can be synthesized by dissolving L-malic acid in deionized water and heating it to 75-85°C. Magnesium carbonate or magnesium oxide is then added step by step in batches. The mixture is heated to 105-120°C and stirred until the magnesium compound is completely dissolved. The reaction solution is then decolorized and filtered, followed by concentration and crystallization under reduced pressure to obtain this compound crystals .
Industrial Production Methods
The industrial production of high-purity this compound involves the preparation of a lysate, hybrid reaction, filtering, condensing crystallizing, and granulation steps. This method significantly improves the chelation percent and quality of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Magnesium malate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and malic acid derivatives.
Reduction: It can be reduced under specific conditions to yield magnesium and malic acid.
Substitution: this compound can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products Formed
The major products formed from these reactions include magnesium oxide, malic acid derivatives, and various substituted metal malates.
Scientific Research Applications
Magnesium malate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium in synthesis processes.
Biology: this compound plays a crucial role in cellular metabolism and energy production.
Medicine: This compound is used to treat conditions like fibromyalgia, chronic fatigue syndrome, and magnesium deficiency.
Mechanism of Action
Magnesium malate exerts its effects through several mechanisms:
Magnesium Ion Release: It releases magnesium ions, which are essential cofactors for over 300 enzymatic reactions in the body.
Energy Production: Malic acid, a component of this compound, is a key intermediate in the Krebs cycle, enhancing ATP production and energy levels.
Neurotransmitter Regulation: Magnesium ions help regulate neurotransmitter release, improving mood and reducing symptoms of depression.
Comparison with Similar Compounds
Magnesium malate is often compared with other magnesium compounds, such as:
Magnesium citrate: Known for its high bioavailability and use as a laxative.
Magnesium glycinate: Preferred for its minimal side effects and high absorption rate.
Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.
This compound stands out due to its combination with malic acid, which enhances its absorption and provides additional benefits related to energy production and muscle function .
Properties
IUPAC Name |
magnesium;2-hydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Mg/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQIWNDAXACSR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893860 | |
Record name | Magnesium malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869-06-7 | |
Record name | Magnesium malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium malate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15555 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Magnesium malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9X9UJA2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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